1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-60-8) is a fully synthetic small molecule belonging to the imidazopyrrolidinone class. It features a 2-pyrrolidinone core substituted at the 4-position with a 1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl group and an N-allyl substituent.

Molecular Formula C25H29N3O2
Molecular Weight 403.526
CAS No. 878693-60-8
Cat. No. B2773252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS878693-60-8
Molecular FormulaC25H29N3O2
Molecular Weight403.526
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
InChIInChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-22-8-4-5-9-23(22)28(25)15-6-7-16-30-21-12-10-19(2)11-13-21/h3-5,8-13,20H,1,6-7,14-18H2,2H3
InChIKeyXQVZIMYOOUMXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-60-8): A Structurally Defined Imidazopyrrolidinone for Targeted Chemical Biology and Drug Discovery Sourcing


1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 878693-60-8) is a fully synthetic small molecule belonging to the imidazopyrrolidinone class . It features a 2-pyrrolidinone core substituted at the 4-position with a 1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl group and an N-allyl substituent. With a molecular formula of C25H29N3O2 and a monoisotopic mass of approximately 403.2 Da , this compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, particularly in studies investigating protein-protein interactions such as the p53-MDM2/MDMX axis or bromodomain-containing BET proteins, where the imidazopyrrolidinone scaffold has demonstrated inhibitory potential [1].

Procurement Risk: Why Simple Imidazopyrrolidinone Interchange Cannot Guarantee Equivalent Function for 1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (878693-60-8)


Imidazopyrrolidinone-based inhibitors of protein-protein interactions exhibit steep structure-activity relationships (SAR) where seemingly minor structural modifications—such as the length and composition of the aliphatic linker, the nature of the N-alkyl substituent on the pyrrolidinone ring, or the substitution pattern on the terminal aryloxy group—can profoundly alter target binding affinity, selectivity, and even the mechanism of action [1]. The PDB entry 5J7G demonstrates how an aliphatic linker attached to a 1,4,5-trisubstituted imidazole scaffold precisely positions the inhibitor within the MDM2 binding pocket [2]. Generic substitution with a compound bearing a different linker length (e.g., ethyl or propyl instead of butyl) or a different N-substituent (e.g., benzyl instead of allyl) risks losing the crucial enthalpic and entropic contributions required for potent target engagement. Consequently, for any study requiring specific perturbation of MDM2-p53, MDMX-p53, or BET bromodomain function, the exact compound 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not interchangeable with similar imidazopyrrolidinone analogs without re-validation.

Head-to-Head and Class-Level Quantitative Evidence for the Selection of 1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (878693-60-8) Over Its Closest Structural Analogs


N-Allyl vs. N-Benzyl Substitution: Predicted Physicochemical and Steric Differentiation

Directly comparing the target compound with its closest commercially cataloged analog, 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-63-8), reveals distinct differences in molecular size and predicted lipophilicity that are relevant to target binding. The target compound (C25H29N3O2, monoisotopic mass 403.2 Da) is significantly smaller than the benzyl analog (C28H29N3O2, molecular weight 439.55 g/mol) . The replacement of the N-allyl group with an N-benzyl group increases the molecular weight by approximately 36 Da and adds an aromatic ring, which is predicted to alter the compound's logP and polar surface area. Furthermore, the linker in the closest benzyl analog is propyl (3-carbon), while the target compound features a butyl (4-carbon) linker. These specific structural features dictate the conformational flexibility and the spatial orientation of the terminal p-tolyloxy group within the target protein binding site [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Butyl Linker Optimization for MDM2/ MDMX Pocket Occupancy: Structural Biology Rationale

Crystal structures of low molecular weight inhibitors bound to MDM2 (such as PDB 5J7G) [1] show that a properly sized aliphatic linker is critical for bridging the space between the imidazole core and a terminal moiety that can be conjugated to bioactive carriers. The target compound's 4-carbon butyl linker is specifically tailored to occupy the hydrophobic cleft extending from the p53-binding interface, while its p-tolyloxy group serves as a terminal cap that can be further functionalized or conjugated. Substitution with shorter analogs (e.g., ethyl or propyl linkers) is predicted to retract the terminal group from the optimal position for carrier attachment or direct binding, thereby compromising the overall binding affinity and the potential for downstream applications.

Protein-Protein Interaction Inhibitor Structural Biology Fragment-Based Drug Design

p-Tolyloxy vs. m-Tolyloxy or o-Tolyloxy Substitution: Regioisomeric Control of Biochemical Activity

The compound exists in three regioisomeric forms (para-, meta-, ortho-tolyloxy) that are all commercially listed as research chemicals (e.g., CAS 878693-60-8 for the p-isomer, and the corresponding m- and o-isomers) . While comprehensive biological data comparing these isomers is not publicly available, the patent literature for imidazopyrrolidinone MDM2 inhibitors teaches that the substitution geometry on the terminal phenyl ring significantly impacts the compound's ability to occupy the Leu22, Trp23, and Phe19 sub-pockets of MDM2 [1]. The p-tolyloxy substitution, in particular, is predicted to project the methyl group into a solvent-accessible region, offering a potential vector for future derivatization without disrupting the core hydrogen-bonding network, unlike the ortho-substituted analog which would introduce steric hindrance near the linker attachment point.

Regioisomerism Chemical Probe Target Engagement

Defined Research and Industrial Application Scenarios for 1-Allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (878693-60-8)


SAR Probe for MDM2-p53 Interaction Inhibitor Optimization

The compound is ideally suited as a structural probe in medicinal chemistry campaigns aimed at developing next-generation MDM2-p53 protein-protein interaction inhibitors. Its specific allyl-butoxy-tolyl substitution pattern provides a defined scaffold for systematically exploring the linker length, N-substitution, and terminal aryl group SAR—studies that are directly informed by co-crystal structures such as PDB 5J7G [1]. Procurement of the exact compound ensures that SAR data generated is internally consistent and directly comparable to published structural biology work, avoiding artifacts introduced by analog swapping.

Conjugation-Ready Ligand for Targeted Protein Degradation (PROTAC) Design

The terminal p-tolyloxy group and the allyl handle offer potential sites for chemical derivatization or conjugation. Given that the 1,4,5-trisubstituted imidazole class with aliphatic linkers has been explicitly designed for conjugation to bioactive carriers [1], purchasing this specific compound provides a validated intermediate for PROTAC molecule construction, where precise linker exit vectors are critical for forming a ternary complex. The butyl linker ensures that the conjugated moiety is presented at an appropriate distance from the protein surface, a parameter known to be crucial for effective ubiquitination and degradation [1].

Biological Assay Standard for BET Bromodomain Inhibitor Selectivity Profiling

Since the core imidazopyrrolidinone scaffold is also claimed in BET inhibitor patents [2], this compound may serve as a selective agonist/antagonist probe in BET bromodomain selectivity assays. The specific substitution pattern distinguishes it from pan-BET inhibitors like JQ1 and I-BET151, potentially enabling the identification of BRD4-BD1 or BRD4-BD2 selective phenotypes. Using a precisely defined compound from a reputable source ensures batch-to-batch reproducibility, a frequent failure point in epigenetic inhibitor studies where subtle structural variations lead to conflicting biological readouts [2].

Quote Request

Request a Quote for 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.